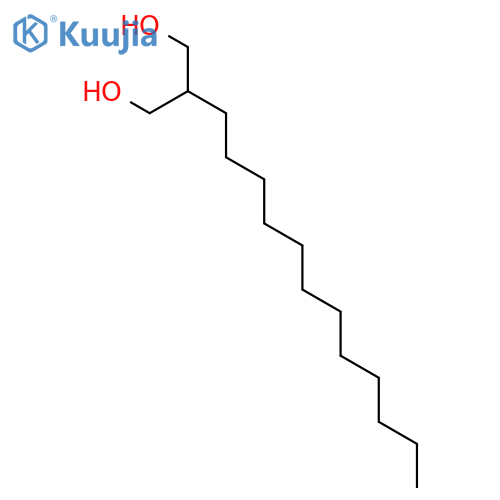Cas no 10395-09-2 (2-Dodecylpropane-1,3-diol)

2-Dodecylpropane-1,3-diol 化学的及び物理的性質
名前と識別子
-
- 1,3-Propanediol, 2-dodecyl-
- 2-dodecylpropane-1,3-diol
- 2-Dodecyl-1,3-propanediol #
- 10395-09-2
- AKOS018005532
- DTXSID50336543
- SS-2568
- SCHEMBL5057787
- YBTDSZAHFSIJBW-UHFFFAOYSA-N
- 1,3-Propanediol, 2-dodecyl
- 2-Dodecylpropane-1,3-diol
-
- インチ: InChI=1S/C15H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-16)14-17/h15-17H,2-14H2,1H3
- InChIKey: YBTDSZAHFSIJBW-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCC(CO)CO
計算された属性
- せいみつぶんしりょう: 244.24036
- どういたいしつりょう: 244.240230259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 13
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- PSA: 40.46
2-Dodecylpropane-1,3-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D112525-50mg |
2-Dodecylpropane-1,3-diol |
10395-09-2 | 50mg |
$155.00 | 2023-05-18 | ||
| TRC | D112525-500mg |
2-Dodecylpropane-1,3-diol |
10395-09-2 | 500mg |
$ 1200.00 | 2023-09-08 | ||
| A2B Chem LLC | AD79769-10mg |
1,3-Propanediol, 2-dodecyl- |
10395-09-2 | >95% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AD79769-1mg |
1,3-Propanediol, 2-dodecyl- |
10395-09-2 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AD79769-500mg |
1,3-Propanediol, 2-dodecyl- |
10395-09-2 | >95% | 500mg |
$720.00 | 2024-04-20 | |
| TRC | D112525-250mg |
2-Dodecylpropane-1,3-diol |
10395-09-2 | 250mg |
$689.00 | 2023-05-18 | ||
| A2B Chem LLC | AD79769-1g |
1,3-Propanediol, 2-dodecyl- |
10395-09-2 | >95% | 1g |
$1049.00 | 2024-04-20 | |
| A2B Chem LLC | AD79769-5mg |
1,3-Propanediol, 2-dodecyl- |
10395-09-2 | >95% | 5mg |
$214.00 | 2024-04-20 |
2-Dodecylpropane-1,3-diol 関連文献
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
10. Book reviews
2-Dodecylpropane-1,3-diolに関する追加情報
Comprehensive Guide to 2-Dodecylpropane-1,3-diol (CAS No. 10395-09-2): Properties, Applications, and Industry Trends
2-Dodecylpropane-1,3-diol (CAS No. 10395-09-2) is a versatile branched-chain diol with a unique molecular structure, combining a hydrophobic dodecyl group with hydrophilic hydroxyl functionalities. This amphiphilic compound has gained significant attention in cosmetic formulations, specialty chemicals, and industrial applications due to its exceptional emulsifying properties and moisture-retention capabilities. As consumers increasingly demand sustainable ingredients and multifunctional additives, this diol emerges as a promising candidate bridging performance and environmental considerations.
The molecular architecture of 2-Dodecylpropane-1,3-diol features a central propane backbone with hydroxyl groups at positions 1 and 3, while the dodecyl chain provides lipophilic character. This balanced HLB (Hydrophile-Lipophile Balance) makes it particularly valuable in personal care products, where it functions as a non-ionic surfactant and viscosity modifier. Recent studies highlight its compatibility with natural oil derivatives and biodegradable formulations, aligning with the global shift toward green chemistry in the cosmetics industry.
In skincare applications, CAS 10395-09-2 demonstrates remarkable skin-conditioning effects by forming protective films that reduce transepidermal water loss (TEWL). Its low irritation potential makes it suitable for sensitive skin formulations, answering growing consumer demand for gentle yet effective ingredients. Formulators frequently combine it with ceramide analogs and fatty acid esters to enhance barrier repair functions in moisturizers and therapeutic creams.
The industrial applications of 2-Dodecylpropane-1,3-diol extend beyond cosmetics. Its thermal stability and solvent compatibility make it valuable in polymer plasticizers, lubricant additives, and coating formulations. In textile processing, it serves as a fiber lubricant that improves fabric softness without compromising breathability. These diverse applications stem from its ability to modify interfacial tension while maintaining material compatibility across various systems.
Recent innovations highlight CAS 10395-09-2's role in bio-based materials development. Researchers are exploring its incorporation into renewable polyesters and biodegradable films, capitalizing on its branching effect to control crystallinity and mechanical properties. This aligns with the circular economy initiatives driving material science, where long-chain diols contribute to sustainable polymer design with reduced environmental impact.
Quality specifications for 2-Dodecylpropane-1,3-diol typically include parameters such as hydroxyl value, acid value, and color index, ensuring consistency across batches. Advanced analytical techniques like GC-MS and HPLC verify its chemical purity and isomeric distribution, critical for applications requiring precise structure-performance relationships. Manufacturers often provide customized derivatives through controlled ethoxylation or esterification to meet specific formulation needs.
Market trends indicate growing demand for multifunctional ingredients like 2-Dodecylpropane-1,3-diol, particularly in APAC cosmetic markets where K-beauty and J-beauty trends emphasize multi-step routines with performance ingredients. Its ability to replace traditional PEG-based emulsifiers in clean beauty products positions it favorably amid increasing regulatory scrutiny of synthetic additives. Furthermore, its biodegradability profile supports compliance with EU Ecolabel and COSMOS standards.
Future research directions for CAS 10395-09-2 include exploring its antimicrobial synergies with natural preservatives and optimizing its rheological effects in waterless formulations. As the chemical industry prioritizes carbon footprint reduction, production methods utilizing bio-based feedstocks for this diol may gain prominence. These developments will likely cement 2-Dodecylpropane-1,3-diol's position as a next-generation functional ingredient across multiple industries.
10395-09-2 (2-Dodecylpropane-1,3-diol) 関連製品
- 25462-23-1(2-N-Pentylpropane-1,3-diol)
- 19780-79-1(2-Hexyl-1-octanol)
- 106868-09-1(2,2-Di-N-octyl-1,3-propanediol)
- 104-76-7(2-Ethyl-1-hexanol)
- 5333-42-6(2-Octyldodecane-1-ol)
- 2425-77-6(2-Hexyl-1-decanol)
- 2612-28-4(2-Propylpropane-1,3-diol)
- 10547-96-3(2,2-Dihydroxy-2,2-diisobutylpropane)
- 10042-59-8(2-Propylheptanol)
- 1506147-67-6(3-methylimidazo1,5-apyridin-7-amine)